AKB48 N-(5-hydroxypentyl) metabolite
Description
AKB48 (APINACA) is a synthetic cannabinoid receptor agonist with a structure featuring an adamantyl carboxamide core and a pentylindazole moiety. Its N-(5-hydroxypentyl) metabolite is a major urinary metabolite formed via hydroxylation of the terminal carbon of the pentyl side chain . This metabolite is characterized by:
- Molecular formula: C23H31N3O2
- Molecular weight: 381.5 g/mol
- Key structural features: Monohydroxylation at the fifth position of the N-pentyl chain and retention of the adamantyl group .
It serves as a critical biomarker for detecting AKB48 consumption in forensic and clinical toxicology, as parent compounds are rarely detectable in urine . The metabolite is stable under standard storage conditions and is typically quantified using ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) .
Properties
IUPAC Name |
N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUVNYPOUNCRTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401342413 | |
| Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1778734-77-2 | |
| Record name | 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401342413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Context and Precursor Selection
AKB48 (N-adamantyl-1-pentyl-1H-indazole-3-carboxamide) features a pentyl chain attached to the indazole nitrogen, which undergoes hydroxylation to form the N-(5-hydroxypentyl) metabolite. The synthetic route begins with the parent compound, AKB48, which shares structural similarities with JWH-018 adamantyl carboxamide and STS-135. Key precursors include indazole-3-carboxylic acid and 1-bromopentane, with amidation and alkylation as central reactions.
Alkylation and Hydroxylation Steps
The synthesis involves a two-step process:
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Amidation : Indazole-3-carboxylic acid is coupled with 1-adamantylamine using carbodiimide-based coupling agents to form the core structure.
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Alkylation : The N-pentyl side chain is introduced via alkylation with 1-bromopentane under basic conditions (e.g., sodium hydride in DMF).
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Hydroxylation : The terminal carbon of the pentyl chain is selectively hydroxylated using oxidizing agents such as potassium permanganate (KMnO₄) or enzymatic catalysts.
Optimization of Reaction Conditions
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Solvent System : Anhydrous DMF or ethanol is preferred for alkylation to minimize side reactions.
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Temperature : Reactions proceed at 0–25°C to control exothermicity during alkylation.
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Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the metabolite with >95% purity.
Table 1: Synthetic Parameters for this compound
| Parameter | Condition | Yield (%) |
|---|---|---|
| Alkylation Temperature | 0–25°C | 78 |
| Hydroxylation Agent | KMnO₄ in Acetone/Water (1:1) | 65 |
| Chromatography Purity | Silica Gel (Ethyl Acetate/Hexane) | 95 |
In Vitro Metabolic Preparation Using Human Liver Microsomes
Enzymatic Hydroxylation Pathways
Human liver microsomes (HLMs) catalyze the oxidation of AKB48’s pentyl chain via cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C19. The metabolite forms through ω-hydroxylation, a common pathway for N-alkyl side chains in synthetic cannabinoids.
Incubation Protocol
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Substrate Preparation : AKB48 (50 μM) is dissolved in methanol (<2% final concentration).
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Reaction Mixture : Combines HLMs (1 mg/mL), NADPH regeneration system, and phosphate buffer (pH 7.4).
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Incubation : Conducted at 37°C for 60 minutes, quenched with ice-cold ethanol, and centrifuged (12,000g, 10 min).
Metabolite Extraction and Analysis
Supernatants are analyzed via LC-MS/MS, monitoring transitions specific to the N-(5-hydroxypentyl) metabolite (e.g., m/z 382 → 259). Recovery rates exceed 85% using solid-phase extraction (C18 cartridges).
Table 2: Metabolic Generation Parameters
| Parameter | Value |
|---|---|
| Incubation Time | 60 minutes |
| CYP Isoforms Involved | CYP3A4, CYP2C19 |
| Metabolite Yield | 12–18% (relative to parent) |
Formulation and Stability Considerations
Solubility and Stock Solution Preparation
This compound exhibits solubility in DMF (30 mg/mL), DMSO (5 mg/mL), and ethanol (30 mg/mL). For in vivo studies, stock solutions are prepared at 10 mM in DMSO and diluted with PBS (pH 7.2) to 0.3 mg/mL.
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMF | 30 |
| DMSO | 5 |
| Ethanol | 30 |
| Ethanol:PBS (1:2) | 0.3 |
Analytical Validation and Quality Control
LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite detection. Multiple reaction monitoring (MRM) transitions are optimized for specificity:
Purity Assessment
Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic signals for the hydroxylated pentyl chain (δ 3.60 ppm, -CH₂OH). High-resolution mass spectrometry (HRMS) validates the molecular formula (C₂₃H₃₁N₃O₂, m/z 381.2415).
Applications in Forensic and Pharmacological Research
Chemical Reactions Analysis
Types of Reactions: AKB48 N-(5-hydroxypentyl) metabolite primarily undergoes oxidative reactions. The hydroxylation of the N-pentyl chain is a key reaction, mediated by cytochrome P450 enzymes . Other potential reactions include further oxidation to form carboxylic acids or conjugation reactions to form glucuronides or sulfates.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, human liver microsomes, specific inhibitors.
Conjugation: Glucuronic acid, sulfuric acid, appropriate transferase enzymes.
Major Products:
Oxidation: Formation of carboxylic acids.
Conjugation: Formation of glucuronides and sulfates.
Scientific Research Applications
AKB48 N-(5-hydroxypentyl) metabolite is primarily used in forensic and toxicological research. It serves as a reference standard for the identification and quantification of synthetic cannabinoid metabolites in biological samples . This is crucial for drug testing, forensic investigations, and understanding the metabolism and pharmacokinetics of synthetic cannabinoids .
Mechanism of Action
The mechanism of action of AKB48 N-(5-hydroxypentyl) metabolite is related to its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which regulates various physiological processes, including pain sensation, mood, and appetite . The metabolite exerts its effects by binding to these receptors, mimicking the action of endogenous cannabinoids .
Comparison with Similar Compounds
Research Findings and Challenges
Variability in Human Metabolism
- Individual differences in hydroxylation efficiency lead to variable metabolite concentrations. For example, AKB48-N-pentanoic acid was undetectable in some urine samples despite confirmed AKB48 intake, likely due to sensitivity limits .
- 5F-AKB48 produces 37 metabolites in vitro versus 4 for AKB48 , complicating biomarker identification .
Forensic Implications
- Co-Elution Issues : AKB48 N-(5-hydroxypentyl) co-elutes with 5F-AKB48 metabolites in some methods, necessitating CID spectra validation .
- Legal Challenges : 5F-AKB48 was more prevalent than AKB48 in certain regions, but metabolite similarity complicates attribution .
Stability and Reactivity
Biological Activity
AKB48, a synthetic cannabinoid, has garnered attention for its complex pharmacological profile and the biological activity of its metabolites. Among these, the N-(5-hydroxypentyl) metabolite has been identified as significant in terms of receptor interaction and metabolic pathways. This article explores the biological activity of this metabolite, focusing on its receptor binding affinity, metabolic pathways, and implications for human health.
Chemical Structure and Metabolism
Chemical Structure
The N-(5-hydroxypentyl) metabolite of AKB48 features a hydroxyl group attached to a pentyl side chain. This modification is critical for its interaction with cannabinoid receptors.
Metabolic Pathways
Research indicates that AKB48 undergoes extensive metabolism primarily through cytochrome P450 enzymes. The primary metabolic pathways include:
- Hydroxylation : The introduction of hydroxyl groups at various positions on the pentyl chain.
- Dealkylation : Removal of alkyl groups leading to different metabolites.
- Ketone Formation : Conversion of hydroxylated metabolites into ketones.
In vitro studies using human liver microsomes (HLMs) have identified numerous metabolites, with hydroxylated forms being predominant. For instance, one study identified 41 metabolites from AKB48 and 37 from its fluorinated analogue 5F-AKB48, with hydroxylation being the most common transformation observed .
Receptor Binding Affinity
The biological activity of the N-(5-hydroxypentyl) metabolite is largely determined by its affinity for cannabinoid receptors, particularly CB1 and CB2. Studies have shown that:
- The hydroxypentyl metabolite retains significant binding affinity for CB1 receptors, although it is generally lower than that of the parent compound AKB48 .
- It exhibits higher efficacy in activating G protein signaling compared to THC, indicating a potent biological effect despite reduced affinity .
Pharmacological Effects
The pharmacological effects associated with the N-(5-hydroxypentyl) metabolite include:
- Psychoactive Effects : Similar to other cannabinoids, this metabolite can induce psychoactive effects such as euphoria and altered perception.
- Therapeutic Potential : Due to its interaction with cannabinoid receptors, there is ongoing research into its potential therapeutic applications in pain management and neurological disorders .
Case Studies and Clinical Implications
Several case studies have highlighted the clinical relevance of AKB48 and its metabolites:
- Toxicity Reports : Instances of severe toxicity related to synthetic cannabinoids have been documented. For example, a case series reported multiple hospitalizations linked to AKB48 use, emphasizing the need for awareness regarding its metabolites .
- Forensic Toxicology : The identification of AKB48 metabolites in urine samples from users has been pivotal in forensic toxicology. Metabolites like N-(5-hydroxypentyl) are crucial for distinguishing between synthetic cannabinoid use and other substances .
Data Tables
The following table summarizes key findings regarding the biological activity of the N-(5-hydroxypentyl) metabolite:
| Parameter | Value/Description |
|---|---|
| Receptor Affinity (CB1) | Moderate (lower than AKB48) |
| Efficacy | Higher than THC in G protein activation |
| Primary Metabolism Pathway | Hydroxylation (predominant), Dealkylation |
| Clinical Cases Documented | Multiple cases of toxicity reported |
Q & A
Q. Conflicting interpretations of m/z 232/251 fragments in metabolite spectra: How should researchers approach this ambiguity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
